molecular formula C53H44O2Si2 B3236601 (S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1372719-97-5

(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B3236601
CAS No.: 1372719-97-5
M. Wt: 769.1 g/mol
InChI Key: QYTWUHYNIMMMKC-UHFFFAOYSA-N
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Description

(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound featuring a spirobiindene core with triphenylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves the silylation of alcohols. One method involves the reaction of alcohols with tert-butyldimethylsilyl chloride in a solvent such as dimethyl sulfoxide (DMSO) and hexane, without the need for a catalyst . This reaction proceeds smoothly at room temperature, providing high yields of the desired silyl ethers.

Industrial Production Methods

Industrial production of this compound may involve similar silylation reactions, scaled up to accommodate larger quantities. The use of commercially available and non-toxic catalysts, such as p-toluenesulfonic acid, can facilitate the synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with molecular targets through its silyl and spirobiindene groups. These interactions can influence various biochemical pathways, potentially leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its spirobiindene core and the presence of two triphenylsilyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,5'-bis(triphenylsilyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H44O2Si2/c54-51-47(56(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(55)50(40)53)57(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34,54-55H,35-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWUHYNIMMMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H44O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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